molecular formula C10H10N2O4S2 B3277911 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone CAS No. 66777-86-4

6-Nitro-1,3-benzothiazol-2-yl propyl sulfone

Cat. No.: B3277911
CAS No.: 66777-86-4
M. Wt: 286.3 g/mol
InChI Key: DETVCWJEURFBOM-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzothiazol-2-yl propyl sulfone is a chemical compound with the molecular formula C10H10N2O4S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone typically involves the nitration of 1,3-benzothiazole followed by sulfonation and subsequent alkylation. The nitration process introduces a nitro group (-NO2) into the benzothiazole ring, which is then followed by the introduction of a sulfone group (-SO2-) through sulfonation. The final step involves the alkylation of the sulfone derivative with a propyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high yield and purity. These processes often require the use of strong acids, such as sulfuric acid and nitric acid, as well as specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,3-benzothiazol-2-yl propyl sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-1,3-benzothiazol-2-yl propyl sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its potential role as an anti-tubercular agent, the compound may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This inhibition can disrupt the bacterial cell wall synthesis or other vital processes, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the nitro and sulfone groups.

    2-Aminobenzothiazole: A derivative with an amino group instead of a nitro group.

    Benzothiazole sulfone: A derivative with a sulfone group but without the nitro group.

Uniqueness

6-Nitro-1,3-benzothiazol-2-yl propyl sulfone is unique due to the presence of both nitro and sulfone groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

6-nitro-2-propylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S2/c1-2-5-18(15,16)10-11-8-4-3-7(12(13)14)6-9(8)17-10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETVCWJEURFBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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